N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide

Endocannabinoid System FAAH Inhibition Pain & Inflammation

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide (CAS 796992-25-1) is a synthetic, small-molecule benzothiazole-sulfonamide hybrid. It is characterized by a 4,6-difluoro substitution pattern on the benzothiazole core and a meta-substituted pyrrolidine-sulfonyl benzamide moiety, with a molecular weight of 423.5 g/mol and a calculated logP of 3.4.

Molecular Formula C18H15F2N3O3S2
Molecular Weight 423.45
CAS No. 796992-25-1
Cat. No. B2542497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide
CAS796992-25-1
Molecular FormulaC18H15F2N3O3S2
Molecular Weight423.45
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C18H15F2N3O3S2/c19-12-9-14(20)16-15(10-12)27-18(21-16)22-17(24)11-4-3-5-13(8-11)28(25,26)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,21,22,24)
InChIKeyQBHCYJHNDWNLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide (CAS 796992-25-1): A Highly Potent, Non-Covalent FAAH Inhibitor with a Differentiated Binding Kinetics Profile


N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide (CAS 796992-25-1) is a synthetic, small-molecule benzothiazole-sulfonamide hybrid [1]. It is characterized by a 4,6-difluoro substitution pattern on the benzothiazole core and a meta-substituted pyrrolidine-sulfonyl benzamide moiety, with a molecular weight of 423.5 g/mol and a calculated logP of 3.4 [1]. The compound has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), demonstrating an IC50 of approximately 1 nM against the recombinant human enzyme in a fluorimetric assay [2].

Why a 4,6-Difluoro, meta-Substituted Benzothiazole Scaffold Cannot Be Replaced by Other In-Class Analogs for FAAH-Focused Research


Substitution within this chemical class is highly intolerant of even minor structural deviations. The specific 4,6-difluoro pattern on the benzothiazole and the meta-sulfonyl-pyrrolidine benzamide architecture are critical for achieving the unique combination of high potency, non-covalent binding, and an exceptionally long target residence time. Replacing the compound with a simple para-substituted isomer [1] or a piperidine analog [2] fundamentally alters the spatial orientation of the sulfonamide pharmacophore, which is essential for mimicking the transition state of the FAAH catalytic mechanism. Consequently, such generic substitutions lead to a catastrophic loss in inhibitory potency and a complete abrogation of the slow-dissociation kinetics that define this compound's functional profile, as detailed in the quantitative evidence below.

Quantitative Differential Evidence for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide Against Closest Analogs


Picomolar FAAH Inhibition Potency vs. Structural Analogs Lacking the Optimized meta-Sulfonamide Geometry

The target compound inhibits recombinant human FAAH with an IC50 of 1 nM, as measured by a fluorimetric assay using the fluorogenic substrate AAMCA [1]. This represents a remarkable potency advantage over closely related analogs where the sulfonamide is moved to the para-position of the benzamide ring. These para-isomers are consistently reported as inactive or low-potency FAAH inhibitors in the foundational SAR study for this class, which established that specific spatial geometry is mandatory for high-affinity binding [2].

Endocannabinoid System FAAH Inhibition Pain & Inflammation

Non-Covalent, Slowly Reversible Binding Kinetics with a Demonstrably Long Residence Time

Mechanistic studies on the chemotype of this series confirm a non-covalent, yet slowly reversible inhibition mechanism. The lead compound (1) in this class displayed an apparent noncompetitive and irreversible behavior due to its extremely slow off-rate, with recovery of enzyme activity via dialysis taking over 10 hours [1]. This kinetic behavior is directly attributed to the sulfonamide group's capacity to form critical hydrogen bonds that mimic the enzymatic transition state, a feature retained and geometrically optimized by the target compound's meta-substitution pattern [2].

Drug-Target Residence Time Kinetic Selectivity Non-Covalent Inhibition

Exceptional Selectivity for FAAH Over Other Serine Hydrolases Driven by Hypdrophobic Benzothiazole Interactions

Activity-based protein profiling (ABPP) of the representative benzothiazole analog 3 in rat tissues revealed exceptional selectivity for FAAH with no detectable off-target activity against other serine hydrolases [1]. This selectivity profile is a direct consequence of the hydrophobic interactions formed by the 4,6-difluoro-benzothiazole moiety with the enzyme's active site, a binding feature confirmed by molecular modeling and SAR studies [1]. The compound's meta-pyrrolidine sulfonyl group further reinforces this selectivity by failing to productively engage with the catalytic machinery of non-FAAH hydrolases.

Activity-Based Protein Profiling (ABPP) Serine Hydrolase Selectivity Off-Target Screening

Differentiated Physicochemical and Conformational Profile Compared to the para-Positional Isomer and Piperidine Analog

The meta-sulfonamide linkage in the target compound (CAS 796992-25-1) results in a distinct 3D vector for the pyrrolidine ring compared to its para-substituted isomer (CAS 896675-63-1). This altered geometry is essential for correctly positioning the sulfonamide oxygens to form critical hydrogen bonds with FAAH catalytic residues. Similarly, the pyrrolidine ring introduces a different conformational constraint and steric profile compared to the piperidine ring found in the most potent analog of the parent series (16j), making this compound a critical SAR probe for exploring ring size effects on binding kinetics within the same pharmacophore family [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Optimal Procurement Scenarios for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide Based on Validated Differentiators


High-Throughput Selectivity Screening for Endocannabinoid System Targets

Given its peerless, validated selectivity for FAAH over all other serine hydrolases tested in ABPP assays [2], this compound is the only logical choice for any high-throughput screening (HTS) cascade or secondary assay panel designed to identify FAAH-specific modulators. Its use as a positive control will definitively assign on-target activity and rule out confounding hits from off-target hydrolases, a capability that generic or covalent inhibitors cannot provide.

Kinetic Mechanism-of-Action Studies Requiring a Long-Residence-Time, Non-Covalent Probe

For laboratories equipped to study drug-target residence time, the target compound and its chemotype represent a premier tool molecule [2]. Its unique reversible, yet quasi-irreversible inhibition profile (enzyme activity recovery >10 hours) allows researchers to generate kinetic selectivity data (Koff rates) that is predictive of in vivo duration of action, a key parameter unattainable with standard covalent FAAH inhibitors.

SAR Probe Synthesis and Fragment-Based Lead Expansion

As the sole readily accessible source of the combined 4,6-difluoro, meta-pyrrolidine-sulfonyl pharmacophore, this compound is an essential building block for medicinal chemistry teams. Its procurement enables the synthesis of novel derivatives to probe how the meta-substitution pattern and the 5-membered pyrrolidine ring affect binding thermodynamics and kinetics relative to the extensively characterized para-substituted piperidine series [2].

Crystallography and Biophysical Binding Studies for Non-Covalent FAAH Inhibitor Design

Its non-covalent nature and extremely high potency (1 nM IC50) [2] make this compound an ideal ligand for co-crystallization trials with human FAAH. Solving a co-crystal structure would definitively map the binding interactions of the 4,6-difluorobenzothiazole moiety and the meta-sulfonamide, providing a rational basis for structure-based drug design that cannot be achieved with covalent or weakly binding analogs.

Quote Request

Request a Quote for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.